lipid IVA(4-) -

lipid IVA(4-)

Catalog Number: EVT-1577993
CAS Number:
Molecular Formula: C68H126N2O23P2-4
Molecular Weight: 1401.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipid IVA(4-) is tetraanion of lipid IVA. It is a conjugate base of a lipid IVA.
Overview

Lipid IVA (4-) is a significant compound in the field of immunology, particularly known for its role as a precursor to lipid A, which is a crucial component of the outer membrane of Gram-negative bacteria. Lipid IVA is characterized by its unique structure and functions, primarily interacting with Toll-like receptor 4 (TLR4), thereby influencing immune responses. This compound serves as an antagonist to TLR4, making it a subject of interest in therapeutic research aimed at modulating immune responses.

Source

Lipid IVA is derived from the biosynthetic pathway of lipid A, which is synthesized in bacteria such as Escherichia coli. The biosynthesis involves multiple enzymes that sequentially modify lipid precursors to produce lipid A and its analogs. The pathway includes the action of enzymes like LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK, which catalyze various reactions leading to the formation of lipid IVA from UDP-2,3-diacyl-Glucosamine and other intermediates .

Classification

Lipid IVA is classified as a glycolipid and specifically as a lipid A precursor. It possesses a tetra-acylated structure with two phosphate groups (1,4'-bis-phosphorylated), distinguishing it from fully acylated lipid A. This classification highlights its functional role in immune modulation rather than acting solely as a structural component of bacterial membranes.

Synthesis Analysis

Methods

The synthesis of lipid IVA can be achieved through enzymatic pathways involving several key enzymes. The process typically begins with the conversion of UDP-2,3-diacyl-Glucosamine into lipid X, followed by further modifications that yield lipid IVA. Notably, researchers have developed in vitro systems to reconstitute this biosynthetic pathway using purified enzymes and substrates .

Technical Details

In laboratory settings, the synthesis can be monitored using high-resolution liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS). This technique allows for the detection and quantification of lipid IVA among other products formed during enzymatic reactions. The turnover rates of these reactions can vary significantly based on enzyme concentrations and substrate availability .

Molecular Structure Analysis

Structure

Lipid IVA has a complex molecular structure characterized by:

  • Tetra-acylation: Four fatty acid chains are attached to a disaccharide backbone.
  • Phosphorylation: It contains two phosphate groups at specific positions on the sugar moiety.

The chemical formula for lipid IVA is C14H28N2O8P2, reflecting its intricate composition that contributes to its biological activity.

Data

The molecular weight of lipid IVA is approximately 422.32 g/mol. Structural studies have shown that its unique arrangement allows it to engage with TLR4 in specific ways that differ from lipid A .

Chemical Reactions Analysis

Reactions

Lipid IVA undergoes various chemical reactions during its biosynthesis and interaction with biological receptors. Key reactions include:

  • Acylation: Addition of fatty acid chains through acyltransferase enzymes.
  • Phosphorylation: Modification at specific hydroxyl groups on the sugar backbone.

Technical Details

Mechanism of Action

Process

Lipid IVA acts primarily by binding to TLR4-MD-2 complexes on immune cells. Unlike lipid A, which activates TLR4 signaling pathways leading to pro-inflammatory responses, lipid IVA serves as an antagonist:

  • Binding: Lipid IVA binds more effectively than lipid A to certain receptor configurations.
  • Inhibition: It prevents TLR4 oligomerization necessary for signal transduction.

Data

Studies indicate that lipid IVA's antagonistic activity correlates with its binding affinity; it exhibits approximately double the binding capacity compared to lipid A under certain conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lipid IVA is typically presented as a viscous oil or solid depending on purification methods.
  • Solubility: It is soluble in organic solvents but less so in aqueous solutions due to its hydrophobic acyl chains.

Chemical Properties

  • Stability: Lipid IVA is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can participate in further modifications or reactions typical for lipids, such as esterification or phosphorylation.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties comprehensively .

Applications

Scientific Uses

Lipid IVA has several applications in scientific research:

  • Immunology Studies: It serves as a model compound for studying TLR4 interactions and immune modulation.
  • Vaccine Development: Its antagonistic properties are explored for developing vaccines that require controlled immune responses without excessive inflammation.
  • Therapeutics: Potential use in treating conditions where TLR4 activation contributes to pathologies such as sepsis or chronic inflammatory diseases.

Research continues to explore novel uses and modifications of lipid IVA to enhance its therapeutic potential while minimizing adverse effects associated with TLR4 activation .

Structural and Biosynthetic Foundations of Lipid IVA(4−)

Chemical Characterization of Lipid IVA(4⁻)

Molecular Composition and Ionic State Analysis

Lipid IVA(4⁻) represents the tetra-anionic form of Lipid IVA, a key biosynthetic intermediate in Gram-negative bacterial lipid A biosynthesis. Its core structure consists of a β-1',6-linked D-glucosamine disaccharide backbone, phosphorylated at the 1 and 4' positions, and acylated with four (R)-3-hydroxytetradecanoyl (3-hydroxy-myristoyl) chains. These chains are esterified at the 2, 3, 2', and 3' positions, resulting in a symmetric tetra-acylated configuration [4] [10].

  • Empirical Formula: C₆₈H₁₂₆N₂O₂₃P₂ (for the tetra-anionic form excluding counterions)
  • Molecular Mass: 1401.68 Da (theoretical monoisotopic mass for C₆₈H₁₂₆N₂O₂₃P₂) [4]
  • Ionic State: Under physiological pH conditions, Lipid IVA carries four negative charges. The two phosphate groups (pKa ~1-2 and ~6-7) contribute three negative charges (one di-anionic, one mono-anionic), and the GlcN C1 amine group (pKa ~8-9) contributes one negative charge when deprotonated, resulting in the predominant Lipid IVA(4⁻) species [4] [8].
  • Physicochemical Properties: The molecule is highly amphipathic. The glucosamine disaccharide and phosphate groups form a polar/charged headgroup, while the four acyl chains create a hydrophobic domain. This amphipathicity dictates its aggregation behavior in aqueous solutions and interaction with proteins like MD-2. Lipid IVA(4⁻) exhibits significantly lower aqueous solubility than its precursors but higher solubility than hexa-acylated Lipid A [5] [10].

Table 1: Molecular Characteristics of Lipid IVA(4⁻)

CharacteristicValue/DescriptionSignificance
Chemical FormulaC₆₈H₁₂₆N₂O₂₃P₂ (Core structure)Defines elemental composition and atomic ratios.
Molecular Mass1401.68 Da (Theoretical, C₆₈H₁₂₆N₂O₂₃P₂)Essential for mass spectrometric identification (MALDI-TOF, ESI-MS) [5].
Net Charge (pH 7.4)4⁻Governs solubility, membrane interactions, and electrostatic binding to proteins.
Key Functional Groups2 x PO₄²⁻/PO₄⁻, 1 x NH₂/NH⁻, 4 x 3-OH-C₁₄:₀ estersSites of potential modification, metal ion coordination, and protein recognition.
Aggregation StateMicellar or bilayer structures in aqueous solutionInfluences biological activity and presentation to immune receptors.

Comparative Structural Analysis with Lipid A and Eritoran

The biological activity of lipid A variants is exquisitely sensitive to structural modifications. Lipid IVA(4⁻) serves as a pivotal structural and functional contrast to both agonist (E. coli Lipid A) and antagonist (Eritoran) molecules within the TLR4/MD-2 signaling system.

  • Vs. E. coli Lipid A (Agonist): Mature E. coli Lipid A is hexa-acylated. It contains the same Lipid IVA(4⁻) core structure but has two additional secondary acyl chains (usually laurate, C12:0) attached via ester or amide linkages to the 3' and 2' positions of the primary 3-hydroxy-myristoyl chains (forming acyloxyacyl moieties). This creates a conical shape and increased hydrophobicity. Crucially, this hexa-acylation allows optimal filling of the hydrophobic cavity of MD-2 and forces a conformational change involving the Phe126 loop, enabling efficient dimerization of the TLR4/MD-2 complex and robust pro-inflammatory (NF-κB) signaling [1] [8] [10]. Lipid IVA(4⁻), lacking these secondary chains, has a more cylindrical shape and reduced hydrophobicity. It binds MD-2 but cannot induce the necessary conformational change in the Phe126 loop or stabilize the active receptor dimer, resulting in antagonism in human systems [1] [8].

  • Vs. Eritoran (Synthetic Antagonist): Eritoran (E5564) is a designed tetra-acylated Lipid A mimetic. While also tetra-acylated like Lipid IVA(4⁻), its structure is significantly modified to enhance binding affinity and stability:

  • It features shorter, synthetic acyl chains (e.g., C10, C12, C14) with varying degrees of saturation.
  • The disaccharide backbone is simplified, lacking the 1-phosphate group but retaining and modifying the 4'-phosphate.
  • Acyclic groups replace the glucosamine sugars.These modifications allow Eritoran to bind MD-2 with very high affinity, stabilizing the "open" conformation of the Phe126 loop and potently inhibiting TLR4 dimerization and signaling, even in the presence of agonists like E. coli Lipid A [1] [8]. Lipid IVA(4⁻), with its natural glucosamine backbone and saturated 3-hydroxymyristate chains, binds MD-2 with lower affinity than Eritoran and exhibits species-specific activity (e.g., agonist in mice, antagonist in humans) [10].

The key distinction lies in the precise chemical architecture dictating the orientation within the MD-2 pocket and the subsequent effect on the Phe126 loop conformation and TLR4 complex formation. Lipid IVA(4⁻)'s natural structure provides a fundamental model for understanding the transition from precursor to endotoxin and the structural basis of immune evasion versus activation [1] [8] [10].

Biosynthetic Pathways in Gram-Negative Bacteria

Enzymatic Cascade in E. coli: LpxA, LpxC, LpxD, and LpxK Roles

Lipid IVA(4⁻) biosynthesis occurs in the cytoplasmic leaflet of the inner membrane of Gram-negative bacteria via the conserved nine-step Raetz pathway. The initial steps leading specifically to Lipid IVA(4⁻) involve a tightly regulated enzymatic cascade:

  • LpxA (UDP-N-acetylglucosamine acyltransferase): Catalyzes the transfer of a (R)-3-hydroxymyristoyl chain from acyl carrier protein (ACP) to the 3-OH position of UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-3-O-(3-hydroxymyristoyl)-GlcNAc. LpxA exhibits high specificity for β-hydroxymyristoyl-ACP in E. coli [7] [9].
  • LpxC (UDP-3-O-acyl-GlcNAc deacetylase): Catalyzes the committed step of lipid A biosynthesis. It hydrolyzes the N-acetyl group of UDP-3-O-(3-hydroxymyristoyl)-GlcNAc, forming UDP-3-O-(3-hydroxymyristoyl)-Glucosamine (UDP-3-O-acyl-GlcN). This zinc-dependent metalloamidase is thermodynamically irreversible and a major regulatory point and antibiotic target [6] [7].
  • LpxD (UDP-3-O-acylglucosamine N-acyltransferase): Transfers a second (R)-3-hydroxymyristoyl chain from ACP to the now-exposed 2-NH₂ group of UDP-3-O-(3-hydroxymyristoyl)-GlcN, forming UDP-2,3-diacylglucosamine (UDP-2,3-diacyl-GlcN). Like LpxA, LpxD is specific for β-hydroxymyristoyl-ACP in E. coli [7] [9].
  • LpxH (UDP-2,3-diacylglucosamine hydrolase): Cleaves the pyrophosphate bond of UDP-2,3-diacyl-GlcN, releasing UMP and forming 2,3-diacylglucosamine-1-phosphate (also known as "lipid X"). This step generates the monophosphorylated acylated GlcN monomer [7].
  • LpxB (lipid A disaccharide synthase): Catalyzes the condensation of one molecule of UDP-2,3-diacyl-GlcN with one molecule of lipid X. It forms the β-1',6 glycosidic bond, creating the characteristic disaccharide structure: 2,3,2',3'-tetraacyl-disaccharide-1-phosphate. This product is the immediate precursor to Lipid IVA(4⁻) [7].
  • LpxK (tetraacyldisaccharide 4′-kinase): Phosphorylates the 4'-OH group of the distal glucosamine unit in the disaccharide-1-phosphate intermediate. This ATP-dependent kinase reaction yields Lipid IVA, the 1,4'-bis-phosphorylated tetraacylated disaccharide (Lipid IVA(4⁻) at physiological pH) [7] [9]. This step completes the synthesis of the minimal bioactive lipid A unit within the cytoplasm. Subsequent steps (KDO addition by KdtA/WaaA, secondary acylation by LpxL/LpxM) occur after translocation to the periplasmic side of the inner membrane, converting Lipid IVA(4⁻) into KDO₂-Lipid A and ultimately mature LPS [7].

Regulatory Mechanisms Suppressing Unsaturated Acyl Chain Incorporation

A critical feature of canonical E. coli Lipid A (and its Lipid IVA(4⁻) precursor) is the exclusive incorporation of saturated (R)-3-hydroxymyristoyl (C14:0) chains. This is remarkable because the fatty acid biosynthesis (FASII) pathway primarily provides unsaturated acyl-ACPs (e.g., 3-hydroxymyristoleoyl-ACP) under standard growth conditions. Several regulatory mechanisms ensure saturation fidelity:

  • Enzyme Substrate Specificity: LpxA and LpxD exhibit a strong kinetic preference for saturated β-hydroxymyristoyl-ACP over its unsaturated counterpart. Their active sites act as "hydrocarbon rulers," sterically and electrostatically favoring the fully extended conformation of the saturated 14-carbon chain [2] [7].
  • Transcriptional Coregulation: The genes encoding LpxA (lpxA), LpxD (lpxD), and FabZ (fabZ - the FASII dehydratase crucial for introducing unsaturated bonds during fatty acid elongation) are located in the same operon (fabZ-lpxA-lpxD). This coregulation ensures coordinated expression of enzymes handling the shared precursor β-hydroxymyristoyl-ACP. High FabZ activity promotes unsaturated acyl-ACP synthesis, while high LpxA/LpxD activity consumes saturated β-hydroxymyristoyl-ACP specifically, potentially depleting the pool available for desaturation [2] [7].
  • Metabolic Channeling/Competition: Evidence suggests potential substrate channeling or direct competition at the branch point between lipid A synthesis (LpxA) and phospholipid synthesis (FabZ/FabA). The proximity of enzymes encoded in the fabZ-lpxA-lpxD operon may facilitate direct handoff of saturated β-hydroxymyristoyl-ACP from the FASII cycle to LpxA/LpxD, bypassing pools accessible to FabA (the isomerase introducing the cis-double bond) [2] [7].
  • Cellular Consequences of Loss of Fidelity: Reconstituted in vitro biosynthesis systems lacking cellular regulation can produce Lipid IVA analogues containing unsaturated acyl chains when provided with unsaturated acyl-ACP pools generated by FASII enzymes. These "unnatural" Lipid IVA analogues exhibit altered TLR4 signaling properties (e.g., reduced antagonism or partial agonism in human cells) compared to the saturated natural product. This highlights the physiological importance of the regulatory mechanisms ensuring only saturated chains are incorporated into Lipid IVA(4⁻) in vivo [2].

Table 2: Key Regulatory Factors Ensuring Saturated Acyl Chains in Lipid IVA(4⁻)

Regulatory FactorMechanismEffect on Lipid IVA(4⁻)
LpxA/LpxD SpecificityKinetic preference for saturated 3-OH-C14:0-ACP due to active site architecture ("hydrocarbon ruler").Direct exclusion of unsaturated acyl chains during initial acylation steps.
Operon Structure (fabZ-lpxA-lpxD)Coregulation of gene expression ensures balanced levels of FabZ (unsaturation) and LpxA/LpxD (saturation).Couples flux towards unsaturated PLs with consumption of saturated precursor for Lipid A.
Substrate CompetitionLpxA competes with FabA/FabB for saturated 3-OH-C14:0-ACP.Directs saturated precursor towards Lipid A before it can be desaturated by FabA.
Potential Metabolic ChannelingPhysical proximity may allow direct transfer of saturated 3-OH-C14:0-ACP from FASII to LpxA/LpxD.Sequesters saturated precursor for Lipid A synthesis, limiting access to desaturation enzymes.

Properties

Product Name

lipid IVA(4-)

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate

Molecular Formula

C68H126N2O23P2-4

Molecular Weight

1401.7 g/mol

InChI

InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1

InChI Key

KVJWZTLXIROHIL-QDORLFPLSA-J

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

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